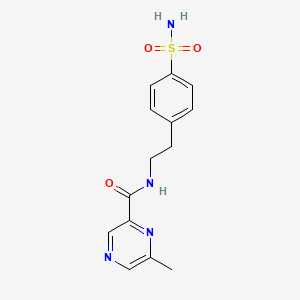

6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide typically involves the reaction of 6-methylpyrazine-2-carboxylic acid with 2-(4-sulfamoylphenyl)ethylamine under specific conditions . The reaction is usually carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

it is likely that the synthesis follows similar routes as described above, with optimization for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide has several scientific research applications, including:

Pharmaceutical Research: Used as a reference standard for the analysis and quality control of glipizide, a medication used to treat type 2 diabetes.

Analytical Chemistry: Employed in method development and validation for the quantitative analysis of pharmaceutical compounds.

Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.

Industrial Applications: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide is not well-documented. as a related compound to glipizide, it may interact with similar molecular targets. Glipizide works by stimulating the release of insulin from the pancreas, primarily by binding to and inhibiting the ATP-sensitive potassium channels in pancreatic beta cells . This leads to depolarization of the cell membrane and subsequent opening of voltage-gated calcium channels, resulting in increased insulin secretion .

Biological Activity

6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide, also known as Glipizide Impurity D, is a compound structurally related to the antidiabetic drug Glipizide. Its molecular formula is with a molecular weight of 320.37 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of anti-inflammatory effects and its role as an impurity in pharmaceutical formulations.

Anti-inflammatory Properties

Recent studies have indicated that derivatives of pyrazine and related compounds exhibit notable anti-inflammatory activities. The biological activity of this compound can be inferred from the activities of similar compounds in the literature.

-

Inhibition of COX Enzymes :

- Compounds with structural similarities have shown inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory response. For instance, certain pyrazole derivatives demonstrated IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM .

- The inhibition of these enzymes leads to decreased production of pro-inflammatory prostaglandins, underscoring the potential of this compound in managing inflammation.

- Structure-Activity Relationship (SAR) :

Pharmacological Studies

Pharmacological evaluations have been conducted using various animal models to assess the anti-inflammatory efficacy of related compounds:

- Carrageenan-Induced Paw Edema :

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazine derivatives:

- Study on Pyrazolo[3,4-d]pyrimidine Derivatives :

- Pyrimidine Derivatives :

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

6-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-10-8-16-9-13(18-10)14(19)17-7-6-11-2-4-12(5-3-11)22(15,20)21/h2-5,8-9H,6-7H2,1H3,(H,17,19)(H2,15,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBULFWLJSYSQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158855 | |

| Record name | 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346600-54-1 | |

| Record name | 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346600541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHYL-N-(2-(4-SULFAMOYLPHENYL)ETHYL)PYRAZINE-2-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69SDY6K019 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.